molecular formula C19H16Cl2O3 B14958426 7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B14958426
M. Wt: 363.2 g/mol
InChI Key: ZKIWMOPAIKPGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H16Cl2O3. It is part of the chromenone family, known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to the chromenone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 3,4-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the chromenone core.

    Substitution: The 3,4-dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
  • 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Uniqueness

7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the 3,4-dichlorobenzyl group enhances its reactivity and potential biological activities.

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H16Cl2O3/c1-2-3-13-9-19(22)24-18-10-14(5-6-15(13)18)23-11-12-4-7-16(20)17(21)8-12/h4-10H,2-3,11H2,1H3

InChI Key

ZKIWMOPAIKPGCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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